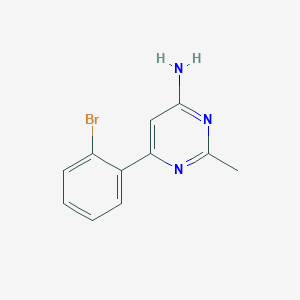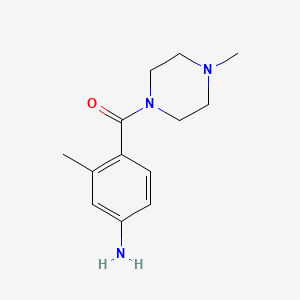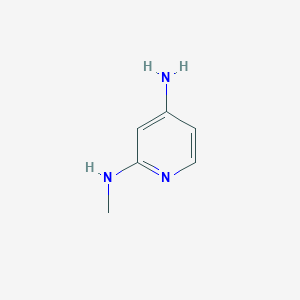
N2-méthylpyridine-2,4-diamine
Vue d'ensemble
Description
N2-methylpyridine-2,4-diamine: is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two amino groups at positions 2 and 4 of the pyridine ring, with a methyl group attached to the nitrogen atom at position 2. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Applications De Recherche Scientifique
N2-methylpyridine-2,4-diamine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: N2-methylpyridine-2,4-diamine is used in the production of agrochemicals, dyes, and polymers.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Mécanisme D'action
Target of Action
N2-methylpyridine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
N2-methylpyridine-2,4-diamine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G2 phase to the M phase .
Biochemical Pathways
The inhibition of CDKs by N2-methylpyridine-2,4-diamine affects multiple biochemical pathways. The most significant of these is the disruption of the cell cycle, leading to cell cycle arrest in the G2/M phase . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s molecular weight of 12316 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of N2-methylpyridine-2,4-diamine’s action is the induction of cell cycle arrest in the G2/M phase . This can lead to the death of the affected cells, particularly if they are rapidly dividing, such as cancer cells .
Analyse Biochimique
Biochemical Properties
N2-methylpyridine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle transition and gene transcription . The nature of these interactions involves the inhibition of CDK activity, which can lead to cell cycle arrest and modulation of gene expression.
Cellular Effects
N2-methylpyridine-2,4-diamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest in the G2/M phase in certain cancer cell lines . This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of N2-methylpyridine-2,4-diamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of CDKs, inhibiting their activity and leading to cell cycle arrest . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-methylpyridine-2,4-diamine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N2-methylpyridine-2,4-diamine remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle regulation and gene expression.
Dosage Effects in Animal Models
The effects of N2-methylpyridine-2,4-diamine vary with different dosages in animal models. At lower doses, it can effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without inducing toxicity.
Metabolic Pathways
N2-methylpyridine-2,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis within cells.
Transport and Distribution
The transport and distribution of N2-methylpyridine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall efficacy.
Subcellular Localization
N2-methylpyridine-2,4-diamine exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-methylpyridine-2,4-diamine can be achieved through several methods. One common approach involves the α-methylation of pyridine derivatives. This process typically uses a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol such as 1-propanol as the solvent. The reaction is carried out at high temperatures to achieve high selectivity and yield .
Industrial Production Methods: In industrial settings, the production of N2-methylpyridine-2,4-diamine often involves large-scale continuous flow reactors. These reactors allow for efficient and scalable synthesis, minimizing waste and reducing reaction times. The use of heterogeneous catalysis, such as Raney nickel, ensures high conversion rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: N2-methylpyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of N2-methylpyridine-2,4-diamine.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
N2-methylpyridine-2,3-diamine: Similar in structure but with the amino groups at positions 2 and 3.
2,4-diaminopyridine: Lacks the methyl group at position 2.
2,6-diaminopyridine: Amino groups at positions 2 and 6 instead of 2 and 4.
Uniqueness: N2-methylpyridine-2,4-diamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The methyl group at position 2 enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-N-methylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDLZUIAPBQUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696378 | |
| Record name | N~2~-Methylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920520-39-4 | |
| Record name | N~2~-Methylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


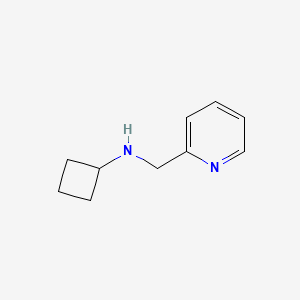
![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)
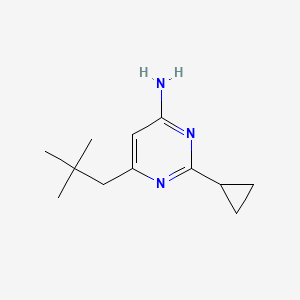
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)
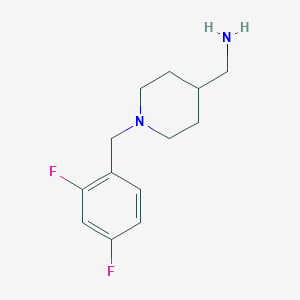
![[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464686.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)
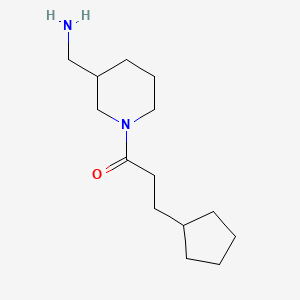
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)
![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)
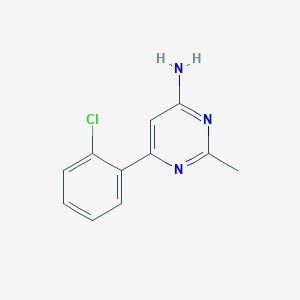
![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)
